molecular formula C13H18N4O4 B13366092 Ethyl 1-(6-amino-5-nitro-2-pyridinyl)-4-piperidinecarboxylate

Ethyl 1-(6-amino-5-nitro-2-pyridinyl)-4-piperidinecarboxylate

Cat. No.: B13366092
M. Wt: 294.31 g/mol
InChI Key: BHMNUDYYZPRWJV-UHFFFAOYSA-N
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Description

Ethyl 1-(6-amino-5-nitro-2-pyridinyl)-4-piperidinecarboxylate is a chemical compound with a complex structure that includes a pyridine ring, a piperidine ring, and various functional groups such as amino and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-amino-5-nitro-2-pyridinyl)-4-piperidinecarboxylate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by amination and subsequent esterification. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-amino-5-nitro-2-pyridinyl)-4-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various amine derivatives, while substitution reactions can produce a wide range of substituted piperidine and pyridine compounds.

Scientific Research Applications

Ethyl 1-(6-amino-5-nitro-2-pyridinyl)-4-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(6-amino-5-nitro-2-pyridinyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(6-amino-5-nitro-2-pyridinyl)-4-piperidinecarboxylate: shares similarities with other nitro-pyridine and piperidine derivatives.

    2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethanol: Another compound with a similar structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.

Properties

Molecular Formula

C13H18N4O4

Molecular Weight

294.31 g/mol

IUPAC Name

ethyl 1-(6-amino-5-nitropyridin-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C13H18N4O4/c1-2-21-13(18)9-5-7-16(8-6-9)11-4-3-10(17(19)20)12(14)15-11/h3-4,9H,2,5-8H2,1H3,(H2,14,15)

InChI Key

BHMNUDYYZPRWJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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